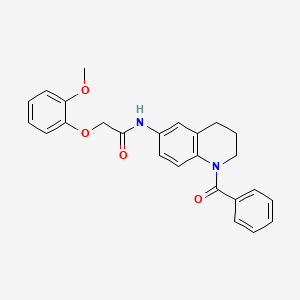![molecular formula C21H24N2O3S B6562190 N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-63-0](/img/structure/B6562190.png)
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, also known as 3-MSPE, is a novel compound that has been studied for its potential scientific research applications. It is a derivative of ethanediamide and has a unique structure that is composed of both an aromatic ring and a sulfur atom. 3-MSPE has been studied for its potential applications in the laboratory, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme cytochrome P450 2C19 (CYP2C19) and as a ligand for the estrogen receptor. Additionally, this compound has been studied for its potential to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not yet fully understood. However, it is believed that this compound binds to the active site of CYP2C19, which then leads to the inhibition of the enzyme. Additionally, this compound is thought to bind to the estrogen receptor, which then leads to the inhibition of the receptor's activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is able to inhibit the activity of CYP2C19, which can lead to the inhibition of the metabolism of certain drugs. Additionally, this compound has been shown to inhibit the activity of the estrogen receptor, which can lead to the inhibition of estrogen-dependent processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is readily available. Additionally, this compound is stable and can be stored for long periods of time. However, this compound is not water soluble and therefore can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide. One potential direction is to further study its mechanism of action and its potential to inhibit the activity of other enzymes and receptors. Additionally, this compound could be studied for its potential to interact with other molecules, such as proteins, to further investigate its potential biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug development, as its ability to inhibit the activity of certain enzymes and receptors could be useful in the development of new drugs. Finally, this compound could be studied for its potential to be used as a diagnostic tool, as its ability to interact with certain molecules could be useful in the diagnosis of certain diseases.
Métodos De Síntesis
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized using a variety of methods. The most common method is the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-phenyloxan-4-ylmethylenediamine. This reaction yields this compound in a yield of approximately 70%. Other synthesis methods include the reaction of 3-(methylsulfanyl)phenylacetic acid with ethylenediamine and the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-methoxy-4-phenyloxan-4-ylmethylenediamine.
Propiedades
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWFOVWJNVHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)
![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562224.png)
